molecular formula C14H18N4O B6576500 N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine CAS No. 1092277-88-7

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine

Cat. No.: B6576500
CAS No.: 1092277-88-7
M. Wt: 258.32 g/mol
InChI Key: FJQBOFZHSBRLET-UHFFFAOYSA-N
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Description

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine is a chemical compound with a complex structure that includes a pyrimidine ring substituted with a methyl and propoxy group, and a benzene ring substituted with two amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methyl-6-propoxypyrimidine-4-carbaldehyde with benzene-1,4-diamine under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction can produce amines or alcohols.

Scientific Research Applications

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or disruption of cellular processes essential for the survival of pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)benzene-1,4-diamine
  • 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine

Uniqueness

N1-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine is unique due to its specific substitution pattern on the pyrimidine and benzene rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

IUPAC Name

4-N-(2-methyl-6-propoxypyrimidin-4-yl)benzene-1,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O/c1-3-8-19-14-9-13(16-10(2)17-14)18-12-6-4-11(15)5-7-12/h4-7,9H,3,8,15H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQBOFZHSBRLET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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